molecular formula C21H25N3O3S B2919151 3-(3,4-dimethoxybenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea CAS No. 1251634-63-5

3-(3,4-dimethoxybenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea

Cat. No.: B2919151
CAS No.: 1251634-63-5
M. Wt: 399.51
InChI Key: IWENVSJPQJYQBV-UHFFFAOYSA-N
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Description

This urea derivative features a central urea core substituted with three distinct groups: a 3,4-dimethoxybenzyl moiety, a 1-methylpyrrol-2-ylmethyl group, and a thiophen-2-ylmethyl group. While direct data on its synthesis or bioactivity is absent in the provided evidence, its structural components align with heterocyclic compounds known for antimicrobial and pharmacological properties.

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-1-[(1-methylpyrrol-2-yl)methyl]-1-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-23-10-4-6-17(23)14-24(15-18-7-5-11-28-18)21(25)22-13-16-8-9-19(26-2)20(12-16)27-3/h4-12H,13-15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWENVSJPQJYQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-Dimethoxybenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea, identified by its CAS number 1251634-63-5, is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, focusing on its pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N3O3SC_{21}H_{25}N_{3}O_{3}S, with a molecular weight of 399.5 g/mol. The structure includes a thiophene ring and a pyrrole moiety, which are known to contribute to various biological activities.

PropertyValue
CAS Number1251634-63-5
Molecular FormulaC21H25N3O3S
Molecular Weight399.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Research indicates that compounds containing thiophene and pyrrole structures exhibit antimicrobial properties. For instance, derivatives of pyrrole have shown significant antibacterial activity against various strains of bacteria . The specific compound has not been extensively studied for its antimicrobial effects; however, its structural components suggest potential efficacy against bacterial infections.

Anti-inflammatory Properties

The anti-inflammatory activity of related compounds has been documented. Pyrrole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that 3-(3,4-dimethoxybenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea may also possess similar properties . The structural features of this compound could enhance its interaction with inflammatory pathways.

Anticancer Potential

Preliminary studies on related thioamide and urea derivatives indicate promising anticancer activity. For example, certain urea compounds have shown antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The specific compound's potential as an anticancer agent remains to be explored in detail.

Synthesis and Evaluation

A study synthesized various urea derivatives and evaluated their biological activities, highlighting the importance of substituent groups on their efficacy . Although the specific compound was not the primary focus, the findings provide insights into how modifications can enhance biological activity.

In Vitro Studies

In vitro assays on related compounds have shown varying degrees of cytotoxicity and growth inhibition against cancer cell lines. For instance, some thioamide derivatives exhibited IC50 values in the low micromolar range against human cancer cells . Future research should include direct testing of 3-(3,4-dimethoxybenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea in similar assays to establish its profile.

Comparison with Similar Compounds

Structural Features

Compound Name Key Structural Features
Target Compound Urea core with 3,4-dimethoxybenzyl, thiophen-2-ylmethyl, and 1-methylpyrrol-2-ylmethyl
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(thiazol-2-yl)phenyl)urea () Urea core with trifluoromethylphenyl and thiazole groups; coumarin-linked hydrazine
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea () Urea with tetrahydrobenzo[b]thiophene and benzoyl substituents
Methyl 4-(pyrazolo[3,4-d]pyrimidinyl)thiophene-2-carboxylate () Pyrazolopyrimidine core with fluorinated chromenone and thiophene-carboxylate

Key Observations :

  • The target compound’s 3,4-dimethoxybenzyl group is structurally analogous to lignin-derived surfactants (e.g., 3-(3,4-dimethoxybenzyl) acrylaldehyde in ), which are known for modulating solubility and membrane interactions .
  • The thiophen-2-ylmethyl group is recurrent in urea derivatives (e.g., ), where it enhances electronic delocalization and stability .
  • Unlike analogs with trifluoromethyl () or cyano groups (), the target compound’s 1-methylpyrrole substituent may reduce steric hindrance while maintaining aromatic interactions .

Physical and Spectral Properties

Compound Name Melting Point (°C) Mass Spectrometry (ESI-MS) 1H-NMR Features (DMSO-d6)
Target Compound Not reported Not reported Expected peaks: δ ~3.8 (OCH3), δ ~6.5–7.5 (aromatic)
Compound 225–226 788.3 [M−2HCl+H]+ δ 12.68 (s, 1H, NH), δ 8.13 (s, 2H, Ar-H)
Compound (Ex. 62) 227–230 560.2 [M+1]+ Not reported

Key Observations :

  • The target compound’s predicted NMR profile aligns with dimethoxybenzyl (δ ~3.8 ppm) and aromatic proton signals (δ ~6.5–7.5 ppm), similar to .
  • Higher melting points in fluorinated analogs () suggest stronger intermolecular forces compared to the target compound .

Q & A

Q. What are the standard synthetic routes for preparing 3-(3,4-dimethoxybenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea?

The compound is typically synthesized via urea-forming reactions, such as coupling substituted isocyanates with amines. For example, a method analogous to urea derivatives involves reacting a thiophene/pyrrole-functionalized amine with a dimethoxybenzyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Optimization of stoichiometry and solvent polarity is critical to minimize side reactions.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigns protons and carbons to distinct chemical environments (e.g., dimethoxybenzyl aromatic protons at ~6.8–7.2 ppm, thiophene protons at ~7.3–7.5 ppm) .
  • IR Spectroscopy : Identifies urea carbonyl stretches (~1640–1680 cm⁻¹) and C-O/C-N vibrations from the dimethoxybenzyl and pyrrole groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can regioselectivity challenges during the functionalization of the thiophene and pyrrole moieties be addressed?

Selective functionalization requires controlled reaction conditions. For thiophene derivatives, metalation (e.g., using n-BuLi at low temperatures) followed by electrophilic substitution (e.g., iodination) can target specific positions. For the pyrrole ring, Vilsmeier-Haack formylation or azo coupling under mild acidic conditions ensures regioselectivity . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What experimental design strategies optimize reaction yields in multistep syntheses involving this compound?

Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and yield by maintaining precise control over reaction kinetics and heat transfer . Statistical tools like response surface methodology (RSM) identify optimal conditions .

Q. How can solubility limitations of this urea derivative in aqueous media be mitigated for biological assays?

Formulation strategies include:

  • Co-solvent systems : Use DMSO/water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining biocompatibility.
  • Polymer-based carriers : Design polycationic copolymers (e.g., P(CMDA-DMDAAC)s) to encapsulate hydrophobic urea derivatives, improving aqueous dispersion .
  • pH adjustment : Protonate/deprotonate ionizable groups (e.g., tertiary amines) to alter solubility profiles .

Q. How should contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

Contradictions may arise from dynamic processes (e.g., rotamerism in the urea linkage) or impurities. Strategies include:

  • Variable-temperature NMR : Observe coalescence of split peaks to identify conformational exchange.
  • 2D NMR (COSY, NOESY) : Confirm connectivity and spatial proximity of protons .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction to confirm bond angles and stereochemistry .

Q. What computational approaches predict the compound’s reactivity in electrophilic or nucleophilic environments?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the thiophene sulfur and pyrrole nitrogen are likely reactive due to high electron density .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in polar aprotic solvents) .

Q. What role do the 3,4-dimethoxybenzyl and thiophen-2-ylmethyl substituents play in the compound’s stability under oxidative conditions?

  • The dimethoxybenzyl group provides steric bulk and electron-donating methoxy substituents, stabilizing the urea core against hydrolysis.
  • The thiophene moiety may undergo oxidation at the sulfur atom, forming sulfoxides; stability can be assessed via accelerated oxidative stress tests (e.g., H₂O₂ exposure) with LC-MS monitoring .

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